AP39

Mitochondrial Targeting H2S Localization Bioenergetics

AP39 is the definitive tool for mitochondrial H2S research. Unlike generic donors (e.g., NaHS, GYY4137), its triphenylphosphonium (TPP+) motif drives active accumulation into the mitochondrial matrix, achieving targeted, slow-release H2S delivery that untargeted compounds cannot replicate. This unique design translates directly into superior efficacy: it preserves ATP levels and membrane potential in Complex I deficiency models (100 nM), reduces infarct size in IRI at just 1 µmol/kg, and attenuates doxorubicin-induced cardiotoxicity via AMPK/UCP2. Choose AP39 for mechanistic studies requiring mitochondrial-localized H2S activity.

Molecular Formula C37H38BrO2PS3
Molecular Weight 721.8 g/mol
Cat. No. B8144841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP39
Molecular FormulaC37H38BrO2PS3
Molecular Weight721.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
InChIInChI=1S/C37H38O2PS3.BrH/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2;1H/q+1;/p-1
InChIKeyPUEBFERUDPTIDR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP39: Mitochondria-Targeted H2S Donor for Precise Mitochondrial Research


AP39 is a synthetic, mitochondria-targeted hydrogen sulfide (H2S) donor [1]. Its chemical structure is composed of a triphenylphosphonium (TPP+) cation, which facilitates mitochondrial accumulation driven by the negative mitochondrial membrane potential, covalently linked via an aliphatic chain to an anethole dithiolethione (ADT-OH) moiety that serves as a slow-releasing H2S source [2]. This design enables the selective delivery of the gaseous signaling molecule H2S directly to the mitochondrial matrix [3].

Why AP39 is Not Interchangeable with Generic H2S Donors


Generic H2S donors, such as sulfide salts (e.g., NaHS, Na2S) and untargeted slow-releasers like GYY4137, do not discriminate between intracellular compartments. They release H2S into the cytosol, potentially diluting its effect and increasing the risk of off-target interactions [1]. In contrast, AP39's TPP+ motif ensures its active accumulation within the mitochondria, the very organelle where H2S exerts many of its critical cytoprotective, bioenergetic, and anti-apoptotic effects [2]. This targeted delivery is not a minor modification; it results in a dramatically different pharmacological profile. Studies have shown that simply using an untargeted H2S donor or even a control compound with the targeting motif but lacking the H2S-releasing group (AP219) fails to replicate AP39's specific protective effects in models of oxidative stress and ischemia-reperfusion injury, underscoring that the combination of mitochondrial localization and H2S release is essential [3].

Quantitative Evidence Guide: AP39 Differentiation


Mitochondrial-Specific H2S Accumulation: AP39 vs. AP219 (Control)

AP39 demonstrates preferential delivery of H2S to the mitochondrial compartment, a feature absent in the control compound AP219, which lacks the H2S-releasing anethole dithiolethione moiety [1]. In bEnd.3 endothelial cells, AP39 (30–300 nM) increased intracellular H2S levels specifically in the mitochondria [1]. Critically, AP219 (100 nM) failed to protect against glucose oxidase-induced cytotoxicity, confirming that the observed cytoprotection with AP39 is dependent on mitochondrial H2S release and not merely an effect of the TPP+ mitochondrial targeting group [2].

Mitochondrial Targeting H2S Localization Bioenergetics

Superior In Vivo Cardioprotective Potency: AP39 vs. Untargeted H2S Donor GYY4137

AP39 is significantly more potent than the untargeted, slow-releasing H2S donor GYY4137 in preventing reperfusion-induced ventricular arrhythmias in vivo [1]. This difference is not marginal; it is a key indicator of the functional advantage conferred by mitochondrial targeting.

Cardioprotection Reperfusion Injury In Vivo Pharmacology

Direct Mitochondrial Stabilization: AP39 vs. Inorganic Sulfide (Na2S)

AP39 and the inorganic sulfide salt Na2S both reduce myocardial infarct size in mice lacking cyclophilin-D, a regulator of the mitochondrial permeability transition pore (PTP). However, their mechanisms of action at the mitochondrial level diverge significantly [1].

Mitochondrial Permeability Transition Pore Calcium Retention Capacity Cardioprotection

Bioenergetic Stimulation at Low Doses: AP39's Biphasic Profile

AP39 exhibits a unique, concentration-dependent biphasic effect on mitochondrial activity, a characteristic critical for its therapeutic window. This nuanced profile is a direct result of its targeted, sustained H2S release, and is not described for untargeted donors [1].

Mitochondrial Bioenergetics Cellular Respiration Dose-Response

>1000-fold Increase in Potency Over Untargeted H2S

A key study directly comparing the effects of mitochondrial-targeted and untargeted H2S donors on hyperglycemia-induced injury provided a quantitative estimate of the potency gain achieved by targeting [1].

Potency Endothelial Dysfunction Hyperglycemia

Validated Application Scenarios for AP39


Investigating Mitochondrial Mechanisms in Ischemia-Reperfusion Injury (IRI)

AP39 is a premier tool for studying the role of mitochondrial H2S in IRI. Its demonstrated efficacy in reducing infarct size and reversing arrhythmias at low doses (1 µmol/kg) makes it ideal for preclinical models of myocardial and renal IRI [1]. The compound's ability to directly stabilize mitochondria, as shown by increased Ca2+ retention capacity, provides a mechanistic endpoint distinct from untargeted H2S donors [2].

Studying Bioenergetic Modulation in Primary Mitochondrial Disease Models

AP39 is uniquely suited for research into primary mitochondrial diseases (PMD). It has been shown to restore ATP levels, preserve mitochondrial membrane potential, and improve survival and movement in C. elegans models of Complex I deficiency (Leigh syndrome) at a concentration of 100 nM [3]. This application leverages AP39's potent, low-concentration bioenergetic stimulation to reverse disease-specific mitochondrial decline [4].

Elucidating Mitochondrial Protection Against Chemotherapy-Induced Toxicity

AP39 offers a valuable approach to study and potentially mitigate the mitochondrial damage caused by chemotherapeutic agents like doxorubicin. In both in vitro and in vivo models, AP39 treatment attenuated DOX-induced oxidative stress injury, apoptosis, and mitochondrial damage in cardiomyocytes by regulating the AMPK/UCP2 pathway [5]. Patent filings also specifically claim the use of AP39 for treating doxorubicin-induced cardiotoxicity, underscoring its industrial relevance [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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